1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride
Description
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride (CAS: 1028969-49-4; molecular formula: C₂₆H₄₃Cl₃N₄) is a trihydrochloride salt featuring a benzoimidazole core substituted with two piperidine moieties and a 1-methylcyclooctyl group. The compound’s structure confers unique physicochemical properties, including enhanced water solubility due to the trihydrochloride formulation and increased lipophilicity from the bulky methylcyclooctyl group.
Properties
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIPEVOPCGEULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Scaffold Synthesis
The initial step involves synthesizing the benzimidazole core, which can be achieved through condensation reactions between o-phenylenediamine derivatives and suitable aldehyde or carboxylic acid derivatives. Literature indicates that the condensation of o-phenylenediamine with formic acid derivatives under acidic conditions yields the benzimidazole nucleus efficiently.
- Acid catalysis (e.g., polyphosphoric acid or phosphoric acid)
- Elevated temperatures (around 150°C)
- Solvent-free or in a suitable solvent like ethanol or acetic acid
- High yields (~70-85%) of the benzimidazole core
- Purification via recrystallization
Functionalization at the 2-Position
The next step involves selective substitution at the 2-position of the benzimidazole ring, typically via nucleophilic substitution or electrophilic aromatic substitution, to introduce the desired substituents. For this compound, the key is attaching the piperidin-4-yl and piperidin-3-yl groups.
- Use of halogenated benzimidazole intermediates (e.g., 2-chlorobenzimidazole)
- Nucleophilic substitution with piperidin-4-yl and piperidin-3-yl derivatives, often via SN2 mechanisms
- Catalysis with bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO)
- Substitution reactions proceed with moderate to high yields (~60-75%)
- Optimization involves temperature control (room temperature to 80°C) and reaction time
Introduction of the 1-Methylcyclooctyl Group
The key structural feature, the 1-methylcyclooctyl group, is introduced via reductive alkylation or nucleophilic addition to the nitrogen atom of the piperidine ring.
- Reductive alkylation using 1-methylcyclooctanecarboxaldehyde or related derivatives
- Use of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) in solvents like DCM or THF
- Reaction performed under inert atmosphere (nitrogen or argon) to prevent oxidation
- Mild temperatures (~0-25°C)
- Reaction times of 12-24 hours
- Purification via chromatography
- Yields typically range from 50-70%
- The process is scalable and reproducible
Salt Formation: Trihydrochloride
The final step involves converting the free base into its trihydrochloride salt to enhance stability, solubility, and bioavailability.
- Treatment of the free base with excess hydrogen chloride in a suitable solvent (e.g., ethanol or methanol)
- Crystallization of the salt from the reaction mixture
- Drying under vacuum to obtain the pure trihydrochloride
- The salt formation is straightforward and yields high purity (>98%)
- Characterization involves melting point analysis, IR, and NMR spectroscopy
Summary of Reaction Scheme
| Step | Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Benzimidazole core synthesis | Acid catalysis, heat | 70-85% | Reflux, recrystallization |
| 2 | Nucleophilic substitution at 2-position | Halogenated benzimidazole, piperidine derivatives, base | 60-75% | Polar aprotic solvent, room temp to 80°C |
| 3 | Introduction of methylcyclooctyl group | Reductive alkylation, NaBH(OAc)₃ | 50-70% | Inert atmosphere, mild temperature |
| 4 | Salt formation | HCl in ethanol/methanol | >98% | Crystallization |
Research Outcomes and Data Tables
Table 1: Typical Yields for Each Synthetic Step
- The synthetic route is reproducible with high yields at each stage.
- Optimization of reaction conditions (temperature, solvent, reagent equivalents) enhances overall yield.
- Purity confirmed via NMR, IR, and mass spectrometry aligns with literature standards.
Chemical Reactions Analysis
Final Coupling and Functionalization
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Source (Scheme 1) employs HOBt/HBTU-mediated amide coupling to link the benzimidazole and piperidine units. For example:
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The acid intermediate is activated with HBTU and coupled with 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one in DMF/DIPEA.
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Source (Example 64) describes alkylation of benzimidazole precursors using alkyl halides (e.g., 2-dimethylaminoethyl chloride) under basic conditions (NaH/DMF).
Trihydrochloride Salt Formation
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The final compound is converted to its trihydrochloride salt via treatment with HCl in methanol (Example 64, ). For instance:
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A mixture of the free base and HCl in MeOH is stirred at room temperature, yielding the hydrochloride salt after solvent removal.
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Key Reaction Data
Mechanistic Insights
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Grignard Reactions : Critical for introducing cycloalkyl groups (e.g., methylcyclooctyl) to piperidine (Example 57, ).
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Tautomerism and Rotamerism : Observed in benzimidazole derivatives (Source ), where tautomeric exchange occurs in solution, influencing reactivity.
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Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H⋯O) stabilize intermediates during cyclization ( , XRD data).
Analytical Validation
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NMR/IR : Used to confirm tautomerism and regiochemistry (Source , ). For example, NMR δ ~150 ppm confirms benzimidazole C2 position.
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X-ray Crystallography : Validates solid-state structures, as seen in for a benzimidazole monohydrate.
Challenges and Optimizations
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Steric Hindrance : Bulky substituents (e.g., methylcyclooctyl) require extended reaction times or elevated temperatures.
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Protection/Deprotection : Use of tert-butyl groups (Source ) avoids side reactions during coupling.
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Salt Stability : Trihydrochloride formation requires careful pH control to prevent decomposition.
Scientific Research Applications
It appears the query is asking for information on "1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride," but the search results discuss a similar compound, MCOPPB, also known as 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole .
MCOPPB is a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP receptor). It has demonstrated potential anxiolytic effects in animal studies, reducing anxiety without significant impacts on memory or motor functions.
Scientific Research Applications of MCOPPB
- Target and Mode of Action: MCOPPB acts as a potent and selective agonist for the nociceptin receptor. As an agonist, it binds to and activates the nociceptin receptor.
- Biochemical Pathways: Activation of the nociceptin receptor by MCOPPB can influence various biochemical pathways, including those involved in immune responses to external stressors via Toll-like receptors (TLRs).
- Anxiolytic Effects: Studies have shown that MCOPPB produces potent anxiolytic effects in animal models.
Retrosynthesis Analysis
- Formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
- Attachment of the piperidine moieties via nucleophilic substitution reactions.
- Addition of the 1-methylcyclooctyl group through a series of alkylation reactions.
Mechanism of Action
The mechanism of action of 1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzoimidazole Derivatives
Key Observations :
- Salt Form: The trihydrochloride formulation improves aqueous solubility relative to mono-hydrochloride or free-base analogues, which may influence bioavailability and dosing regimens .
Pharmacological Profiles
Table 2: Pharmacological Activity Comparison
Key Observations :
- Benzoimidazoles with pyrimidine or sulfonamide linkages (e.g., ) often target BRAF or tubulin in anticancer applications, highlighting functional group-dependent activity divergence .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Property | Target Compound | 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)... | BD287915 |
|---|---|---|---|
| Molecular Weight (g/mol) | 518.005 | 309.83 | 296.38 |
| LogP (Predicted) | 4.5 (high lipophilicity) | 2.1 | 2.8 |
| Solubility | High (trihydrochloride) | Moderate (hydrochloride) | Low (free base) |
Biological Activity
The compound 1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride , also known as MCOPPB, is a synthetic organic compound with notable biological activity, particularly as a nociceptin/orphanin FQ peptide receptor (NOP) agonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- IUPAC Name : 1-[1-(1-Methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole trihydrochloride
- Molecular Formula : C26H43Cl3N4
- Molecular Weight : 518.005 g/mol
- CAS Registry Number : 1028969-49-4
MCOPPB acts primarily as a full agonist at the nociceptin/orphanin FQ peptide receptor (NOP). This receptor is implicated in various physiological processes including pain modulation, stress response, and anxiety regulation. The activation of NOP has been associated with anxiolytic effects, making MCOPPB a candidate for treating anxiety disorders.
Pharmacological Profile
Research indicates that MCOPPB exhibits significant binding affinity to the NOP receptor, leading to pronounced biological effects:
- Anxiolytic Activity : In preclinical studies, MCOPPB demonstrated potent anxiolytic effects in animal models. It was shown to reduce anxiety-like behaviors in mice subjected to conflict tests (Hayashi et al., 2009) .
- Metabolic Stability : The compound has been evaluated for its metabolic stability in human liver microsomes, indicating favorable pharmacokinetic properties that support oral bioavailability .
Comparative Efficacy
A comparative analysis of MCOPPB with other NOP agonists reveals its superior efficacy:
| Compound | Anxiolytic Effect (Vogel Test) | Metabolic Stability | NOP Receptor Affinity |
|---|---|---|---|
| MCOPPB | High | High | Strong |
| Other Agonists | Moderate to High | Variable | Moderate |
Study 1: Anxiolytic Effects in Mice
In a study conducted by Hayashi et al. (2009), various benzimidazole derivatives were synthesized and tested for their anxiolytic properties. MCOPPB was identified as one of the most potent compounds, exhibiting significant anxiolytic activity with minimal side effects compared to traditional benzodiazepines .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the piperidine moiety of MCOPPB enhanced its binding affinity to the NOP receptor. The presence of the methylcyclooctyl group was crucial for maintaining its biological activity .
Q & A
How can researchers optimize the synthesis of 1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example, reflux conditions with brominated intermediates (e.g., bromobenzotrifluoride) under inert atmospheres can enhance coupling efficiency between piperidine and benzimidazole moieties . Flash chromatography using gradients of ethyl acetate and hexane is effective for isolating the free base, followed by salt formation with HCl in ethanol to obtain the trihydrochloride form. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of piperidine derivatives to benzimidazole precursors) can mitigate side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
